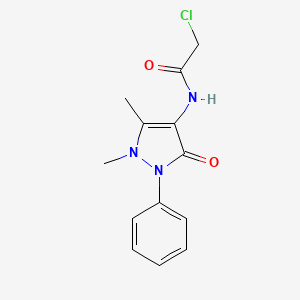

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Übersicht

Beschreibung

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a synthetic organic compound with the molecular formula C13H14ClN3O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential pharmacological properties and chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the condensation of a β-diketone (such as acetylacetone) with phenylhydrazine to form 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole.

Chlorination: The pyrazole derivative is then chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the desired position.

Acetamide Formation: Finally, the chlorinated pyrazole is reacted with chloroacetyl chloride in the presence of a base (such as triethylamine) to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and environmental compliance.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom on the acetamide moiety undergoes nucleophilic substitution under mild alkaline or acidic conditions. This reactivity is critical for synthesizing derivatives with modified biological or physicochemical properties.

Example Reaction:

Acylation and Condensation Reactions

The acetamide group participates in acylation and condensation reactions, enabling further functionalization.

-

Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form bis-acetamide derivatives.

-

Schiff Base Formation: Condenses with aldehydes (e.g., benzaldehyde) under acidic conditions, yielding imine-linked products .

Notable Observation:

The pyrazolone ring’s electron-withdrawing effect enhances the acetamide’s electrophilicity, accelerating acylation kinetics .

Cyclization and Heterocycle Formation

Under thermal or catalytic conditions, the compound undergoes cyclization to form fused heterocycles.

| Conditions | Product | Application |

|---|---|---|

| NaOH, DMF, 100°C | Thieno[2,3-b]pyridine derivatives | Anticancer and antimicrobial agents . |

| Cu(I) catalysis | Oxazole-linked analogs | Enzyme inhibition studies . |

Mechanistic Insight:

Cyclization is initiated by deprotonation of the pyrazolone NH, followed by intramolecular nucleophilic attack by the acetamide oxygen or sulfur .

Hydrogen Bonding and Supramolecular Interactions

In solid-state and solution phases, the compound exhibits hydrogen-bond-driven dimerization:

-

N–H···O Bonds: Between the pyrazolone NH and carbonyl oxygen (2.89 Å), forming R₂²(10) motifs .

-

C–H···O Interactions: Stabilize layered crystal structures, as confirmed by X-ray diffraction .

Thermal Stability:

Thermal Decomposition Pathways

Controlled heating leads to sequential degradation:

-

Stage 1 (220–300°C): Loss of chloroacetyl group (mass loss: 28%).

-

Stage 2 (300–450°C): Pyrazolone ring breakdown, releasing CO and NH₃ .

Comparative Reactivity with Analogues

Wissenschaftliche Forschungsanwendungen

Basic Information

- IUPAC Name : 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Molecular Formula : C₁₄H₁₆ClN₃O₂

- Molecular Weight : 286.75 g/mol

- CAS Number : 3608-86-4

Structural Characteristics

CPA exhibits a complex structure characterized by:

- A chloro group that enhances its reactivity.

- A pyrazole ring that contributes to its biological activity.

The compound displays thermal stability and solubility in various organic solvents, making it suitable for diverse applications in chemical research.

Medicinal Chemistry

CPA has been investigated for its potential therapeutic effects. Studies have indicated that compounds similar to CPA can exhibit anti-inflammatory and analgesic properties. The pyrazole moiety is often associated with a variety of biological activities, including:

- Anti-cancer activity : Some derivatives of pyrazoles have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial properties : Research has suggested that CPA may possess antibacterial and antifungal activities.

Case Study: Anti-Cancer Activity

A study explored the efficacy of CPA derivatives in inhibiting the growth of various cancer cell lines. The results indicated that certain modifications to the CPA structure could enhance its cytotoxic effects against cancer cells, suggesting a pathway for developing new anticancer agents.

Agricultural Chemistry

CPA has potential applications in agrochemicals as a pesticide or herbicide. The unique chemical structure may allow for selective targeting of pests while minimizing harm to non-target organisms.

Case Study: Pesticidal Efficacy

Research conducted on CPA's efficacy as a pesticide demonstrated significant activity against common agricultural pests. Field trials showed that CPA-based formulations reduced pest populations effectively compared to conventional pesticides.

Material Science

Due to its chemical stability and unique properties, CPA can be utilized in the development of advanced materials. Its incorporation into polymer matrices has been studied for enhancing material properties such as thermal resistance and mechanical strength.

Case Study: Polymer Composites

Investigations into CPA's role in polymer composites revealed improvements in thermal stability and mechanical performance. These findings open avenues for using CPA in creating high-performance materials for industrial applications.

Table 1: Summary of Biological Activities of CPA Derivatives

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-cancer | Inhibition of cell proliferation | |

| Antimicrobial | Activity against bacteria/fungi | |

| Anti-inflammatory | Reduction in inflammatory markers |

Table 2: Pesticidal Efficacy of CPA

Wirkmechanismus

The mechanism of action of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **2-bromo-N-(1,5-dimethyl-3

Biologische Aktivität

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, with the CAS number 3608-86-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological evaluations, particularly focusing on its anti-inflammatory and anticancer properties.

The compound's molecular formula is , with a molecular weight of approximately 279.72 g/mol. It has a density of 1.36 g/cm³ and is classified as an irritant. The structural characteristics include a chloro group and a pyrazole moiety, which are significant for its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate acetamide derivatives with substituted pyrazoles. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .

Anti-inflammatory Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, this compound was evaluated for its inhibitory effects on various enzymes associated with inflammation. In vitro assays demonstrated effective inhibition against human recombinant alkaline phosphatase (h-TNAP) and ecto-nucleotide triphosphate diphosphohydrolase (eNTPDase), suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of this compound has been assessed using several cancer cell lines. Notably:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF268 | 12.50 | Cell cycle arrest |

| NCI-H460 | 42.30 | Inhibition of proliferation |

These results indicate that the compound exhibits cytotoxic effects against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .

Case Studies

A study conducted by Bouabdallah et al. highlighted the effectiveness of pyrazole derivatives against Hep-2 and P815 cancer cell lines, with IC50 values indicating significant cytotoxicity . Another investigation demonstrated that modifications to the pyrazole structure could enhance anticancer activity, emphasizing the importance of structure-activity relationships in drug design .

Eigenschaften

IUPAC Name |

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-9-12(15-11(18)8-14)13(19)17(16(9)2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEHHJFDJVQCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289255 | |

| Record name | 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3608-86-4 | |

| Record name | 3608-86-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key structural features of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide that were determined in the study?

A1: The study focused on the synthesis and characterization of this compound, including determining its crystal structure through techniques like X-ray diffraction. The thermal properties were also studied, likely using methods like thermogravimetric analysis (TGA) to understand its stability at different temperatures [].

Q2: Where can I find more information about the methods used for the synthesis and characterization of this compound?

A2: The full text of the paper, available through the provided Semantic Scholar link, would contain detailed information on the experimental procedures, materials used, and instruments involved in the synthesis, characterization, and thermal analysis of this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.